3-(4-Methoxybenzoyl)-2-methylbenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-16(14-5-3-4-6-15(14)20-11)17(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTKTSKKNRXRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453137 | |
| Record name | (4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94541-06-7 | |
| Record name | (4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Methoxybenzoyl 2 Methylbenzofuran and Analogues
Historical Development of Benzofuran (B130515) Core Synthesis
The history of benzofuran synthesis dates back to the 19th century. One of the earliest reports is credited to Perkin in 1870, who synthesized the parent benzofuran (then called coumarone) from coumarin. jocpr.comnih.govacs.org Around the same period, Limpricht isolated furan (B31954) from pinewood, which laid the groundwork for understanding this class of oxygen-containing heterocycles. jocpr.com Early methods often involved harsh conditions and offered limited control over substitution patterns. Over the decades, synthetic chemists have developed a vast array of methods to construct the benzofuran ring, moving from classical name reactions to modern transition-metal-catalyzed processes that provide milder conditions and greater functional group tolerance. jocpr.comnih.govacs.org
Targeted Synthetic Strategies for the 3-Benzoylbenzofuran Motif
Creating the 3-benzoylbenzofuran skeleton, particularly with a 2-methyl substituent, requires precise control of bond formation. The introduction of the benzoyl group at the C3 position is a key challenge, as electrophilic substitution on the benzofuran ring does not always favor this position.
Grignard Reagent-Mediated Approaches to Benzoylbenzofurans
Grignard reagents, potent organometallic nucleophiles, offer a versatile route to carbon-carbon bond formation. youtube.comyoutube.com In the context of benzofuran synthesis, their reaction with specific precursors can dictate the final substitution pattern. One effective strategy involves the reaction of a Grignard reagent with a 1-(2-hydroxyphenyl)-2-chloroethanone intermediate. This approach can lead to the formation of 3-substituted benzofurans through a sequence of direct cyclization followed by dehydration. organic-chemistry.org The nucleophilic Grignard reagent attacks the carbonyl carbon, and the resulting alkoxide intermediate facilitates the intramolecular displacement of the chloro group to form the furan ring.
Another application involves the reaction of an organomagnesium reagent with carbon dioxide to form a carboxylic acid after acidic workup. youtube.com While not a direct route to a benzoyl group, this classic transformation is fundamental in creating precursors for further elaboration.
Table 1: Grignard Reagent Applications in Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol (Tertiary Alcohol) | libretexts.org |
| Ethylmagnesium bromide | Carbon Dioxide | Carboxylic Acid | youtube.com |
| Grignard Reagent | 1-(2-hydroxyphenyl)-2-chloroethanone | 3-Substituted Benzofuran | organic-chemistry.org |
Electrophilic Acylation Routes, including Friedel-Crafts Acetylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for introducing acyl groups onto a ring system. libretexts.org Its application to the benzofuran nucleus, however, can be complex. Direct acylation of benzofuran often yields a mixture of 2- and 3-substituted products, with regioselectivity being a significant challenge. nih.gov
For the synthesis of 3-(4-Methoxybenzoyl)-2-methylbenzofuran, a targeted Friedel-Crafts approach is employed. The reaction of 2-methylbenzofuran (B1664563) with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as stannic chloride (SnCl₄), directs the acylation to the C3 position. A similar synthesis has been reported for an analogue, where 2-n-butylbenzofuran was acylated with 3-methyl-4-methoxybenzoic acid chloride to yield the corresponding 3-benzoylbenzofuran derivative. prepchem.com The presence of the alkyl group at the C2 position helps to direct the incoming electrophile to the C3 position.
Table 2: Examples of Friedel-Crafts Acylation on Benzofuran Derivatives | Benzofuran Substrate | Acylating Agent | Catalyst | Product | Reference | | :--- | :--- | :--- | :--- | | 2-n-Butylbenzofuran | 3-Methyl-4-methoxybenzoic acid chloride | SnCl₄ | 2-n-Butyl-3-(3'-methyl-4'-methoxybenzoyl)benzofuran | prepchem.com | | 2,3-Dimethylbenzofuran | Acetic Anhydride | SnCl₄ | 6-Acetyl-2,3-dimethylbenzofuran & 2-Acetyl-3-ethylbenzofuran | rsc.org | | 2-Methylfuran | Acetic Anhydride | Zeolite/Metal Chlorides | 5-Acetyl-2-methylfuran | researchgate.net |
It has been noted that Friedel-Crafts acylation of benzofurans can sometimes lead to unconventional rearrangements, as seen in the acetylation of 2,3-dimethylbenzofuran, which yielded not only the expected 6-acetyl product but also a rearranged 2-acetyl-3-ethylbenzofuran. rsc.org
Cyclization Reactions for Benzofuran Ring Formation
The formation of the benzofuran ring itself is the critical step in these syntheses, and numerous cyclization strategies have been developed to achieve this.
The intramolecular Wittig reaction is a powerful tool for forming five-membered heterocyclic rings, including benzofurans. acs.orgnih.gov This method typically involves the cyclization of an o-acyloxybenzylidene phosphorane, which can be generated in situ. jocpr.comrsc.org The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups. acs.org Researchers have developed chemoselective approaches using this reaction to synthesize highly functionalized benzofurans, where the choice of reagents can steer the reaction toward the desired heterocyclic product. acs.orgnih.gov
One-pot syntheses are highly valued for their efficiency, reducing the need for isolation and purification of intermediates. Several one-pot methods for preparing substituted benzofurans have been reported. A notable example for the 3-benzoylbenzofuran motif involves the condensation of an enaminoketone with a 1,4-benzoquinone (B44022) derivative in acetic acid. nih.govresearchgate.net Another versatile one-pot, three-component synthesis utilizes a Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization with an aryl iodide to produce 2,3-disubstituted benzofurans. nih.gov The use of microwave irradiation in this protocol can significantly shorten reaction times and improve yields. nih.gov Additionally, a one-pot synthesis of 3-benzoyl-2-phenylbenzofurans has been achieved under Wittig conditions, highlighting the versatility of this reaction class. researchgate.net
Table 3: One-Pot Syntheses of Benzofuran Derivatives | Starting Materials | Key Reagents/Catalysts | Product Type | Reference | | :--- | :--- | :--- | | Enaminoketone, 1,4-Benzoquinone | Acetic Acid | 3-Benzoylbenzofuran | nih.govresearchgate.net | | 2-Iodophenol, Terminal Alkyne, Aryl Iodide | Pd Catalyst, CuI (Sonogashira conditions) | 2,3-Disubstituted Benzofuran | nih.gov | | Benzoquinone, Cyclohexanone | Acetic Acid | Heteroannulated Benzofuran | researchgate.net | | o-Hydroxy Aldehydes, Amines, Alkynes | Copper Iodide (CuI) | 3-Aminobenzofuran | nih.govacs.org |
Synthesis of Key Precursors and Advanced Intermediates Relevant to this compound
The successful synthesis of this compound relies on the availability of its key precursors: 2-methylbenzofuran and an appropriate 4-methoxybenzoylating agent, typically 4-methoxybenzoyl chloride.
Synthesis of 2-Methylbenzofuran
2-Methylbenzofuran is a readily available starting material and can be synthesized through various established methods. sigmaaldrich.com One common approach involves the cyclization of ortho-substituted phenols. For example, aryl β-chloroallyl ethers can be treated with aluminum chloride to yield 2-methylbenzofuran derivatives. Another route involves the reaction of salicylaldehyde (B1680747) with chloroacetone, followed by cyclization. Additionally, 2-methylbenzofuran can be prepared from o-cresol (B1677501) and chloroacetaldehyde (B151913) diethyl acetal.
| Precursor(s) | Reagent(s) | Product | Reference(s) |
| Aryl β-chloroallyl ethers | Aluminum chloride | 2-Methylbenzofuran derivatives | |
| Salicylaldehyde, Chloroacetone | Base, then acid | 2-Methylbenzofuran | |
| o-Cresol, Chloroacetaldehyde diethyl acetal | Acid catalyst | 2-Methylbenzofuran | |
| This table presents common synthetic routes to 2-methylbenzofuran. |
Synthesis of 4-Methoxybenzoyl Chloride
4-Methoxybenzoyl chloride is a crucial reagent for introducing the 4-methoxybenzoyl group. It is typically prepared from 4-methoxybenzoic acid (p-anisic acid). The most common method for this conversion is the reaction of 4-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction with thionyl chloride. prepchem.com
| Starting Material | Reagent(s) | Product | Reference(s) |
| 4-Methoxybenzoic acid | Thionyl chloride (SOCl₂) | 4-Methoxybenzoyl chloride | chemicalbook.comprepchem.com |
| 4-Methoxybenzoic acid | Oxalyl chloride ((COCl)₂) | 4-Methoxybenzoyl chloride | chemicalbook.com |
| 4-Methoxybenzyl alcohol | Thionyl chloride (SOCl₂) | 4-Methoxybenzyl chloride | |
| This table outlines methods for the preparation of 4-methoxybenzoylating agents. |
The synthesis of the related 4-methoxybenzyl chloride from 4-methoxybenzyl alcohol using thionyl chloride has also been reported. Furthermore, power ultrasound has been shown to efficiently facilitate the rapid preparation of 4-methoxybenzyl chloride. acs.org
Regioselectivity and Stereoselectivity in the Synthesis of Substituted Benzofurans
The synthesis of substituted benzofurans often presents challenges in controlling the regioselectivity and stereoselectivity, particularly when multiple reactive sites are available on the benzofuran scaffold or when new stereocenters are formed during the reaction.
Regioselectivity in Friedel-Crafts Acylation
The Friedel-Crafts acylation of 2-substituted benzofurans, such as 2-methylbenzofuran, can theoretically lead to substitution at various positions on the benzene (B151609) ring or at the C3 position of the furan ring. The electron-rich nature of the benzofuran ring system makes it susceptible to electrophilic attack. However, the directing effects of the existing substituents and the reaction conditions play a crucial role in determining the final product distribution.
For 2-methylbenzofuran, the primary sites for electrophilic attack are the C3 position of the furan ring and the C4, C5, C6, and C7 positions of the benzene ring. The outcome of the Friedel-Crafts acylation is highly dependent on the Lewis acid catalyst used, the solvent, and the temperature. rsc.org It has been reported that the Friedel-Crafts acylation of 2-phenylbenzofurans can lead to a mixture of regioisomeric aroylbenzofurans, making the separation and characterization of the desired isomer challenging. unica.it Theoretical studies using density functional theory (DFT) have been employed to predict the reactivity and regioselectivity of Friedel-Crafts benzoylation of aromatic compounds. researchgate.net
In the case of methylbenzene (toluene), Friedel-Crafts acylation with ethanoyl chloride occurs almost exclusively at the 4-position, para to the methyl group. chemguide.co.uk This high regioselectivity is attributed to the steric hindrance at the ortho positions. A similar directing effect would be expected for the acylation of 2-methylbenzofuran, favoring substitution at positions less sterically hindered by the 2-methyl group.
Stereoselectivity in the Synthesis of 2,3-Disubstituted Benzofurans
When synthesizing 2,3-disubstituted benzofurans where both the C2 and C3 positions bear substituents, the formation of stereoisomers is possible if these positions are chiral centers. The control of stereochemistry in the synthesis of such compounds is a significant challenge and an active area of research.
Several strategies have been developed for the diastereoselective and enantioselective synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans. rochester.eduacs.org For instance, a biocatalytic strategy using engineered myoglobins has been reported for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran (B1216630) scaffolds. rochester.edu Another approach involves the rhodium-catalyzed intramolecular C-H insertion reaction of aryldiazoacetates to achieve enantio- and diastereoselective synthesis of cis-2,3-dihydrobenzofurans. acs.org
While these methods provide access to stereochemically defined dihydrobenzofurans, the direct stereoselective synthesis of fully aromatic 2,3-disubstituted benzofurans like this compound is less common, as the final aromatization step typically eliminates any stereocenters on the furan ring. However, the stereochemistry of precursors can influence the outcome of subsequent reactions.
Chemical Reactivity and Derivatization Strategies of the 3 4 Methoxybenzoyl 2 Methylbenzofuran Core
Functionalization of the Benzoyl Moiety
The benzoyl group at the C-3 position of the benzofuran (B130515) ring offers multiple sites for chemical modification, including the methoxy (B1213986) group and the aromatic ring itself. These modifications can significantly influence the electronic and steric properties of the molecule.
Modifications to the Methoxy Group
The methoxy group on the benzoyl ring is a common target for functionalization, primarily through demethylation to yield a hydroxyl group. This transformation is typically achieved using strong Lewis acids or other ether-cleaving reagents. The resulting phenol (B47542) can then serve as a handle for further derivatization, such as etherification or esterification, to introduce a wide array of functional groups.
For instance, studies on analogous compounds have demonstrated the successful cleavage of aryl methyl ethers using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). These reactions are generally efficient, though they may require careful optimization to avoid side reactions on the benzofuran core.
Transformations on the Aromatic Ring of the Benzoyl Group
The aromatic ring of the benzoyl group is susceptible to electrophilic substitution reactions. The methoxy group is an ortho-, para-directing activator, which can facilitate the introduction of various substituents. Common transformations include nitration, halogenation, and Friedel-Crafts reactions.
For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, which can be further reduced to an amine for subsequent modifications. Halogenation, using reagents like N-bromosuccinimide (NBS) or chlorine, can introduce halogen atoms that serve as handles for cross-coupling reactions. researchgate.net
Reactivity of the Benzofuran Heterocycle
The benzofuran heterocycle itself presents multiple avenues for derivatization, including reactions at the C-2 methyl group and transformations on the fused ring system.
Reactions Involving the Methyl Group at C-2
The methyl group at the C-2 position of the benzofuran ring can be functionalized through various reactions. It can undergo condensation with aldehydes to form styryl-like derivatives or be oxidized to a carboxylic acid. sigmaaldrich.com These transformations provide a route to extend the scaffold and introduce new functional groups.
For example, condensation reactions with aromatic aldehydes in the presence of a base can yield chalcone-like structures, which are known to possess a wide range of biological activities. biosynth.com Oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.
Transformations on the Benzofuran Ring System
The benzofuran ring system can undergo several transformations, including electrophilic substitution and ring-opening reactions. researchgate.net Electrophilic substitution typically occurs at the C-5 or C-7 positions, depending on the directing effects of the existing substituents. researchgate.net
Ring-opening reactions of the benzofuran core can be achieved under specific conditions, leading to the formation of functionalized phenols. researchgate.net These reactions can be useful for creating more complex molecular architectures. Additionally, metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce new carbon-carbon bonds at halogenated positions on the benzofuran ring. mdpi.com
Introduction of Complex Substituents to Yield Advanced Derivatives
The introduction of complex substituents onto the 3-(4-methoxybenzoyl)-2-methylbenzofuran core is a key strategy for developing advanced derivatives with enhanced biological activity. researchgate.netnih.gov This can be achieved by combining the various functionalization strategies discussed above.
For example, the hydroxyl group obtained from demethylation of the methoxy group can be used as an anchor point to attach larger moieties, such as heterocyclic rings or long alkyl chains. Similarly, the amine group derived from the reduction of a nitro group on the benzoyl ring can be acylated or used in the synthesis of more complex heterocyclic systems. vulcanchem.com
Multicomponent reactions involving the benzofuran scaffold have also been explored to rapidly generate a library of diverse derivatives. nih.gov These reactions allow for the simultaneous introduction of multiple substituents, leading to the creation of highly complex and diverse molecular structures.
Table of Reaction Examples:
| Reaction Type | Reagent/Conditions | Product Type |
| Demethylation | BBr₃, DCM | 3-(4-hydroxybenzoyl)-2-methylbenzofuran |
| Nitration | HNO₃, H₂SO₄ | 3-(4-methoxy-3-nitrobenzoyl)-2-methylbenzofuran |
| Bromination | NBS, CCl₄ | 3-(3-bromo-4-methoxybenzoyl)-2-methylbenzofuran |
| Condensation | Aromatic aldehyde, base | 2-(substituted-styryl)-3-(4-methoxybenzoyl)benzofuran |
| Oxidation | KMnO₄ | 3-(4-methoxybenzoyl)benzofuran-2-carboxylic acid |
Transition Metal-Catalyzed Coupling Reactions in Benzofuran Derivatization
Transition metal catalysis provides a versatile toolkit for the late-stage functionalization of complex molecules like this compound. Palladium-catalyzed reactions, in particular, have been extensively developed for their broad substrate scope and functional group tolerance. organic-chemistry.orgnih.govrsc.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly utilized method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govrsc.org This reaction is renowned for its mild conditions and the low toxicity of the boron-based reagents. nih.gov For the derivatization of the this compound core, this reaction would typically involve a halogenated derivative of the parent compound, for instance, a bromo- or iodo-substituted analogue at one of the available positions on the benzene (B151609) ring of the benzofuran moiety (C4, C5, C6, or C7).
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates. libretexts.org
While specific studies on the Suzuki-Miyaura coupling of halogenated this compound are not extensively documented in the readily available literature, the general reactivity of halogenated benzofurans suggests that such transformations are feasible. For example, the coupling of various arylboronic acids with bromo- or iodo-benzofurans has been successfully demonstrated. The electronic nature of the substituents on both the benzofuran ring and the boronic acid can influence the reaction efficiency.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions on a Halogenated this compound Core
| Entry | Halogenated Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |
| 1 | 5-Bromo-3-(4-methoxybenzoyl)-2-methylbenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-(4-Methoxybenzoyl)-2-methyl-5-phenylbenzofuran |
| 2 | 7-Iodo-3-(4-methoxybenzoyl)-2-methylbenzofuran | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 7-(4-Fluorophenyl)-3-(4-methoxybenzoyl)-2-methylbenzofuran |
| 3 | 5-Bromo-3-(4-methoxybenzoyl)-2-methylbenzofuran | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 3-(4-Methoxybenzoyl)-2-methyl-5-(thiophen-2-yl)benzofuran |
This table presents hypothetical examples based on general knowledge of Suzuki-Miyaura reactions on related heterocyclic systems. Specific reaction conditions and yields would require experimental validation.
Heck Reaction
The Heck reaction, another cornerstone of palladium-catalyzed C-C bond formation, involves the coupling of an unsaturated halide (or triflate) with an alkene. libretexts.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. In the context of derivatizing this compound, a halogenated version of the molecule could be coupled with various alkenes to introduce vinyl groups onto the benzofuran ring. The reaction typically proceeds with a palladium catalyst in the presence of a base. organic-chemistry.org
The regioselectivity of the Heck reaction can sometimes be a challenge, but in many cases, the reaction proceeds with high stereoselectivity to afford the trans-alkene product. nih.gov The choice of catalyst, ligands, and reaction conditions can influence the outcome of the reaction. While direct C-H activation for Heck-type reactions on benzofurans has been reported, the use of a pre-functionalized halide is often more straightforward.
Table 2: Hypothetical Heck Coupling Reactions on a Halogenated this compound Core
| Entry | Halogenated Substrate | Alkene | Catalyst System | Base | Solvent | Product |
| 1 | 5-Bromo-3-(4-methoxybenzoyl)-2-methylbenzofuran | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | (E)-3-(4-Methoxybenzoyl)-2-methyl-5-styrylbenzofuran |
| 2 | 7-Iodo-3-(4-methoxybenzoyl)-2-methylbenzofuran | Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile | Methyl (E)-3-(this compound-7-yl)acrylate |
| 3 | 5-Bromo-3-(4-methoxybenzoyl)-2-methylbenzofuran | 1-Hexene | Pd(OAc)₂ | K₂CO₃ | DMA | 3-(4-Methoxybenzoyl)-5-((E)-hex-1-en-1-yl)-2-methylbenzofuran |
This table presents hypothetical examples based on general knowledge of Heck reactions on related heterocyclic systems. Specific reaction conditions and yields would require experimental validation.
Sonogashira Coupling
The Sonogashira coupling reaction is a versatile method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgrsc.orgresearchgate.net This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. For the derivatization of the this compound core, a halogenated derivative can be coupled with a variety of terminal alkynes to introduce alkynyl moieties.
The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org The classic Sonogashira reaction protocol utilizes a palladium-phosphine complex and a copper(I) salt, such as CuI, in the presence of an amine base. rsc.org Copper-free variations of the Sonogashira reaction have also been developed.
Table 3: Hypothetical Sonogashira Coupling Reactions on a Halogenated this compound Core
| Entry | Halogenated Substrate | Alkyne | Catalyst System | Base | Solvent | Product |
| 1 | 5-Bromo-3-(4-methoxybenzoyl)-2-methylbenzofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3-(4-Methoxybenzoyl)-2-methyl-5-(phenylethynyl)benzofuran |
| 2 | 7-Iodo-3-(4-methoxybenzoyl)-2-methylbenzofuran | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 3-(4-Methoxybenzoyl)-2-methyl-7-((trimethylsilyl)ethynyl)benzofuran |
| 3 | 5-Bromo-3-(4-methoxybenzoyl)-2-methylbenzofuran | 1-Hexyne | Pd(dppf)Cl₂ / CuI | Piperidine | DMF | 3-(4-Methoxybenzoyl)-5-(hex-1-yn-1-yl)-2-methylbenzofuran |
This table presents hypothetical examples based on general knowledge of Sonogashira reactions on related heterocyclic systems. Specific reaction conditions and yields would require experimental validation.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(4-Methoxybenzoyl)-2-methylbenzofuran, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the benzofuran (B130515) core, the 4-methoxyphenyl (B3050149) group, and the methyl group.
Aromatic Protons: The protons on the benzofuran ring and the methoxy-substituted benzene (B151609) ring would appear in the downfield region, typically between δ 6.9 and δ 8.0 ppm. The splitting patterns (e.g., doublets, triplets, multiplets) would be dictated by the coupling between adjacent protons, allowing for specific assignments.
Methoxy (B1213986) Group Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and shielded, thus they are expected to produce a sharp singlet at approximately δ 3.8-3.9 ppm. ichemical.com
Methyl Group Protons: The protons of the methyl group (-CH₃) at the C2 position of the benzofuran ring are also equivalent and would appear as a singlet in the upfield region, likely around δ 2.5 ppm.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
Carbonyl Carbon: The carbon of the ketone group (C=O) is significantly deshielded and would appear far downfield, typically in the range of δ 185-195 ppm.
Aromatic and Furan (B31954) Carbons: The carbons of the benzene and benzofuran rings would resonate in the δ 110-165 ppm region. The carbon attached to the oxygen of the methoxy group (C-OCH₃) would be found at the lower end of this range, while the carbons of the furan ring and the substituted aromatic carbons would appear at the higher end.
Methoxy and Methyl Carbons: The carbon of the methoxy group (-OCH₃) is expected around δ 55-56 ppm, and the C2-methyl group carbon (-CH₃) would be found in the most upfield region, typically δ 10-20 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following data is predicted based on the analysis of structurally similar compounds, such as (2-butyl-benzofuran-3-yl)-(4-methoxy-phenyl)-methanone. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Benzofuran Aromatic H | 7.20 - 7.60 | 111 - 130 | Multiplet |
| 4-Methoxyphenyl H (ortho to C=O) | ~7.90 | ~132 | Doublet |
| 4-Methoxyphenyl H (meta to C=O) | ~7.00 | ~114 | Doublet |
| Methoxy (-OCH₃) H | ~3.90 | ~55.5 | Singlet |
| C2-Methyl (-CH₃) H | ~2.50 | ~14 | Singlet |
| Carbonyl (C=O) | N/A | ~190 | N/A |
| Benzofuran C-O | N/A | ~155 | N/A |
| C-OCH₃ | N/A | ~164 | N/A |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI, ESI, HRMS, MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of this compound is C₁₇H₁₄O₃, corresponding to a molecular weight of 266.30 g/mol . ramidus.se
Ionization Techniques: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique, often yielding the protonated molecular ion [M+H]⁺ (m/z 267.0965) with minimal fragmentation, which is ideal for accurate mass determination.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of an ion with very high accuracy, allowing for the unambiguous determination of the elemental composition. For C₁₇H₁₄O₃, HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion). The resulting product ions reveal the connectivity of the molecule. Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: Breakage of the bond between the carbonyl group and the benzofuran ring, leading to a characteristic 4-methoxybenzoyl cation (m/z 135.04).
Loss of functional groups: Cleavage resulting in the loss of a methyl radical (·CH₃) from the methoxy group or the C2-position, or the loss of a methoxy radical (·OCH₃).
The base peak in the EI spectrum of the related 2-methylbenzofuran (B1664563) is the molecular ion (m/z 132), indicating the stability of the benzofuran ring system. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H (methyl) | Stretching | 3000 - 2850 |
| Ketone (C=O) | Stretching | 1680 - 1650 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Ether (Ar-O-C) | Asymmetric Stretching | 1270 - 1230 |
| Furan (C-O-C) | Stretching | 1100 - 1020 |
The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone, which is conjugated with both the benzofuran and phenyl rings. nist.gov The presence of strong bands in the 1270-1020 cm⁻¹ region would confirm the C-O stretching of the ether and furan moieties. chemicalbook.com
Single-Crystal X-ray Crystallography for Three-Dimensional Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.
For this compound, a successful crystallographic analysis would reveal:
The planarity of the benzofuran ring system.
The dihedral angle between the plane of the benzofuran ring and the 4-methoxyphenyl ring, which influences the degree of electronic conjugation.
Intermolecular interactions in the crystal lattice, such as pi-stacking or hydrogen bonding, which govern the crystal packing.
While specific crystallographic data for this exact compound is not publicly available, analysis of close structural analogues like 2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran demonstrates that such molecules can be crystallized and their structures determined with high precision. biosynth.com
Chromatographic Methods for Purity Assessment and Isomer Distinction (GC/MS, UHPLC)
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. They are also critical for distinguishing between structural isomers.
Gas Chromatography/Mass Spectrometry (GC/MS): GC is well-suited for volatile and thermally stable compounds. nih.gov this compound would be separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer for identification. This method is particularly useful for distinguishing between positional isomers (e.g., where the methoxy group is at a different position on the benzoyl ring) as they often have distinct retention times and fragmentation patterns. nist.gov
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and faster analysis times compared to traditional HPLC. It separates compounds based on their polarity and interaction with the stationary and mobile phases. For a moderately polar compound like this compound, reversed-phase UHPLC (using a nonpolar stationary phase and a polar mobile phase) would be an effective method for purity determination and quantitative analysis.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.govepstem.net These calculations can determine various molecular properties such as optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. epstem.net
While specific quantum chemical studies on 3-(4-methoxybenzoyl)-2-methylbenzofuran are not extensively documented in the reviewed literature, the methodologies are well-established for related heterocyclic compounds. For instance, studies on other benzofuran (B130515) and triazole derivatives have utilized DFT methods with basis sets like 6-31G(d,p) to calculate structural parameters (bond lengths, bond angles, and dihedral angles), thermodynamic properties, and electronic characteristics (total energy, dipole moment, and Mulliken atomic charges). epstem.netepstem.net Furthermore, theoretical calculations of 1H-NMR and 13C-NMR chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to validate the computational model. nih.govepstem.net These theoretical investigations provide a foundational understanding of the molecule's intrinsic properties, which can inform the design of new derivatives with desired electronic and reactive characteristics.
Molecular Docking Investigations of this compound Derivatives with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. africanjournalofbiomedicalresearch.com This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. The process involves sampling a large number of conformations and orientations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. africanjournalofbiomedicalresearch.com
Although specific molecular docking studies for this compound were not found in the reviewed literature, numerous studies have been conducted on its derivatives, targeting a range of biological macromolecules. For example, various benzofuran derivatives have been investigated for their potential as:
Anticancer agents: Docking studies of benzofuran-oxadiazole hybrids have shown good binding affinity with Glycogen Synthase Kinase-3β (GSK3β), which is implicated in cancer cell apoptosis. nih.gov Similarly, benzofuran linked with thiazole (B1198619) hybrids have been docked against Matrix Metalloproteinase-2 (MMP-2), a target involved in tumor metastasis. atmiyauni.ac.in
Antibacterial agents: Benzofuran-triazine derivatives have been docked into the active site of Staphylococcus aureus Dihydrofolate Reductase (DHFR), a key enzyme in bacterial metabolism and a target for drug resistance. nih.gov
Anti-inflammatory agents: Docking simulations have been performed for triazine derivatives, which are structurally related to some benzofuran hybrids, against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net
These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site, which are essential for the ligand's biological activity. nih.gov
Table 1: Examples of Molecular Docking Studies on Benzofuran Derivatives
| Derivative Class | Biological Target | Key Findings |
|---|---|---|
| Benzofuran-oxadiazole hybrids | Glycogen Synthase Kinase-3β (GSK3β) | Good binding affinity correlated with cytotoxic activity against cancer cell lines. nih.gov |
| Benzofuran-thiazole hybrids | Matrix Metalloproteinase-2 (MMP-2) | Compounds showed remarkable antiproliferative activity, with docking studies supporting their potential as cytotoxic molecules. atmiyauni.ac.in |
Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis
Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time. frontiersin.orgfrontiersin.org Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the ligand-protein complex, the flexibility of the protein, and the role of solvent molecules in the binding process. frontiersin.orgnih.gov Standard metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. frontiersin.orgnih.gov
While no specific MD simulation studies on this compound were identified, this technique has been applied to understand the behavior of related compounds. For instance, MD simulations of dibenzofuran (B1670420) derivatives targeting MMP-12 have been used to confirm the stability and compactness of the ligand's binding at the active site. nih.gov These simulations can elucidate the importance of specific interactions, such as hydrogen bond networks, and how they are maintained over time. nih.gov By analyzing the trajectory of the simulation, researchers can gain insights into conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions at the binding interface. frontiersin.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process. nih.gov
Specific QSAR studies on this compound were not found in the reviewed literature. However, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to derivatives of related heterocyclic systems like 1,2,4-triazoles to understand their antifungal activity. mdpi.com In a typical 3D-QSAR study, a set of structurally aligned molecules with known biological activities is used to build a model. mdpi.com The model then generates contour maps that indicate where steric or electrostatic fields are favorable or unfavorable for activity, providing a visual guide for designing more potent compounds. mdpi.com For example, a QSAR study on dibenzofuran and dibenzothiophene (B1670422) derivatives identified that a carboxylic group and an i-propyl sulfonamido carboxylic acid function contributed positively to MMP-12 inhibition. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzofuran-oxadiazole hybrids |
| Glycogen Synthase Kinase-3β (GSK3β) |
| Benzofuran-thiazole hybrids |
| Matrix Metalloproteinase-2 (MMP-2) |
| Benzofuran-triazine hybrids |
| Staphylococcus aureus Dihydrofolate Reductase (DHFR) |
| Cyclooxygenase-2 (COX-2) |
| Dibenzofuran derivatives |
| Matrix Metalloproteinase-12 (MMP-12) |
| 1,2,4-Triazole derivatives |
Structure Activity Relationship Sar Studies of 3 4 Methoxybenzoyl 2 Methylbenzofuran Derivatives
Influence of Substituents on the 4-Methoxybenzoyl Moiety
The 4-methoxybenzoyl group is a significant pharmacophoric feature, and modifications to its phenyl ring have been shown to substantially alter the biological activity of the parent compound.
Research into the SAR of related benzofuran (B130515) derivatives has demonstrated that the nature of the substituent on the terminal phenyl ring plays a pivotal role in determining anticancer activity. nih.gov Studies have shown that the presence of electron-donating groups at the para-position of this ring can significantly enhance cytotoxic effects. nih.gov For instance, a 4-methoxy group, as seen in the parent compound, is associated with strong activity. nih.gov Similarly, a weak electron-donating group like a 4-methyl group has also been found to improve anticancer activity. nih.gov
Conversely, the introduction of electron-withdrawing groups at this position generally leads to a marked decrease in biological potency. Substituents such as chloro, bromo, nitro, or cyano have been shown to result in a significant reduction in activity against various cancer cell lines. nih.gov Interestingly, some derivatives lacking any substituent on the phenyl ring still maintained a good level of anticancer activity. nih.gov This suggests that while para-position electron-donating groups are beneficial, the unsubstituted phenyl ring itself provides a baseline of favorable interaction.
The following table summarizes the impact of various substituents on the terminal phenyl ring on anticancer activity, as observed in a series of benzofuran derivatives. nih.gov
| Substituent at para-position | Electronic Effect | Impact on Anticancer Activity |
| 4-Methoxy (-OCH₃) | Strong Electron-Donating | Significant Improvement |
| 4-Methyl (-CH₃) | Weak Electron-Donating | Improvement |
| Unsubstituted (-H) | Neutral | Good Activity |
| Chloro (-Cl) | Electron-Withdrawing | Significant Decrease |
| Bromo (-Br) | Electron-Withdrawing | Significant Decrease |
| Nitro (-NO₂) | Strong Electron-Withdrawing | Significant Decrease |
| Cyano (-CN) | Strong Electron-Withdrawing | Significant Decrease |
Role of the Methyl Group at the C-2 Position of the Benzofuran Ring
The C-2 position of the benzofuran core is a critical site for influencing biological outcomes. nih.gov SAR studies consistently indicate that substitutions at this position are crucial for the cytotoxic activity of these compounds. nih.govnih.gov While the parent compound features a methyl group, various other substitutions have been explored to understand their impact.
The presence of a methyl group at the C-2 position is a feature of some potent antiproliferative agents, such as the vascular-disrupting agent BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan). mdpi.com In some molecular contexts, the C-2 substituent is believed to help maintain a specific conformational bias, which can be essential for the compound's interaction with its biological target. nih.gov For example, maintaining a cis-conformation has been linked to the antimitotic activity of certain benzofuran-based compounds. nih.gov
Preliminary SAR studies have highlighted that introducing ester or heterocyclic ring substitutions at the C-2 position can be pivotal for enhancing cytotoxic activity. nih.govnih.gov This indicates that while the 2-methyl group is a valid structural component, this position is highly amenable to modification for optimizing potency. 2-Methylbenzofuran (B1664563) itself is a common chemical intermediate, used as a building block in the synthesis of more complex organic compounds. sigmaaldrich.com
Effects of Substitutions on the Benzofuran A-Ring (e.g., Halogenation, Alkoxy Groups, Alkyl Groups)
Modifications to the benzene (B151609) portion (A-ring) of the benzofuran nucleus are a key strategy for modulating the pharmacological profile of these derivatives.
Halogenation: The introduction of halogen atoms—such as chlorine, bromine, or fluorine—to the benzofuran A-ring has been consistently shown to significantly increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The specific position of the halogen is a critical determinant of its effect on biological activity. nih.gov
Alkoxy and Hydroxyl Groups: The presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH), on the A-ring can also profoundly influence activity. In a series of SIRT2 inhibitors, a 6-methoxy group on the benzofuran core was found to enhance the inhibitory effect compared to a 6-fluoro group, suggesting a preference for electron-donating substituents at this position for that specific target. nih.gov Furthermore, derivatives with a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activity. nih.gov The potent anticancer agent 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride also features a C-6 alkoxy-based substitution, underscoring the importance of this position. nih.gov
The table below illustrates the effect of various substitutions on the benzofuran A-ring.
| Position | Substituent | Effect | Observed Activity | Reference |
| Various | Halogens (Br, Cl, F) | Halogen Bonding | Increased Anticancer Activity | nih.gov |
| C-6 | Hydroxyl (-OH) | Electron-Donating | Excellent Antibacterial Activity | nih.gov |
| C-6 | Methoxy (-OCH₃) | Electron-Donating | Enhanced SIRT2 Inhibition | nih.gov |
| C-5 | Hydroxyl, Halogen, Amino | Varies | Related to Antibacterial Activity | nih.gov |
| C-6 | Alkoxy-based chain | Steric/Electronic | Excellent Anticancer Activity | nih.gov |
Impact of Linker and Side Chain Modifications on Molecular Recognition
The nature of the linker connecting the benzofuran core to other moieties and the characteristics of various side chains are instrumental in defining the molecule's interaction with biological targets. Many derivatives utilize linkers, such as a hydrazide group, to connect the core to other substituted rings. nih.gov
Molecular docking studies have provided detailed insights into these interactions. For certain derivatives, the NH and carbonyl oxygen (C=O) functions within a hydrazide linker have been shown to form critical hydrogen bonds with key amino acid residues, such as GLU-885 and ASP-1046, in the active site of enzymes like VEGFR-2. nih.gov
Furthermore, the introduction of different heterocyclic systems as side chains, creating hybrid molecules, is a common strategy to enhance potency. nih.gov Benzofuran hybrids incorporating chalcone, triazole, piperazine, or imidazole (B134444) have emerged as powerful cytotoxic agents. nih.gov The specific structure of the side chain can dramatically alter activity; for example, the presence of an N-phenethyl carboxamide side chain was found to significantly boost the antiproliferative effect of one series of compounds. nih.gov For antitubercular activity, substitutions like ortho-hydroxyl groups on a benzylidene side chain proved beneficial. nih.gov
Conformational Analysis and its Relation to Biological Activity
The three-dimensional shape (conformation) of a molecule is fundamental to its ability to bind to a receptor or enzyme active site. For benzofuran derivatives, conformational properties are a key aspect of their SAR.
The benzofuran ring system is inherently planar and aromatic, but its substituents exist in a specific three-dimensional arrangement that dictates molecular recognition. mdpi.com Molecular docking analyses have shown that some derivatives can adopt alternative orientations within a binding pocket, which can lead to weaker interactions and reduced affinity. researchgate.net
Mechanistic Insights into Molecular Interactions and Biological Pathways
Investigation of Tubulin Polymerization Inhibition Mechanisms and Colchicine (B1669291) Binding Site Interaction
Benzofuran (B130515) derivatives have emerged as a promising class of compounds that target the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis and cell division. Their mechanism of action often involves the inhibition of tubulin polymerization, the process by which tubulin dimers assemble into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).
A key interaction site for many small molecule tubulin inhibitors is the colchicine binding site on β-tubulin. Binding at this site introduces a curve into the tubulin dimer, which prevents its incorporation into the growing microtubule lattice and promotes the disassembly of existing microtubules. While direct evidence for 3-(4-Methoxybenzoyl)-2-methylbenzofuran is limited, studies on structurally similar benzofurans, particularly those with a 3-aroyl group, suggest a similar mode of action. For instance, the presence of a 3,4,5-trimethoxybenzoyl group at the C-2 position of the benzofuran scaffold has been highlighted as a significant determinant of antiproliferative activity, with these compounds acting as potent inhibitors of tubulin polymerization by interacting with the colchicine site. The addition of a methyl group at the C-3 position has also been shown to enhance this activity.
Molecular modeling studies of various benzofuran derivatives have helped to elucidate the specific interactions within the colchicine binding pocket. These studies suggest that the benzofuran core and its substituents form hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding site, thereby stabilizing the drug-tubulin complex and preventing microtubule assembly.
Ligand Binding Mechanisms with Specific Protein Targets (e.g., Transthyretin, Kinases)
Beyond tubulin, benzofuran derivatives have been investigated for their ability to bind to other protein targets, indicating a potential for broader therapeutic applications.
Transthyretin (TTR) is a transport protein in the blood, and its misfolding and aggregation are associated with amyloid diseases. Certain benzofuran analogues have been developed as kinetic stabilizers of the native TTR tetramer, preventing its dissociation into amyloidogenic monomers. X-ray crystallography studies of these analogues in complex with TTR have revealed that their binding within the thyroxine-binding pockets is stabilized by a network of hydrogen bonds and halogen bonds. Although specific binding data for This compound with TTR is not available, its structural features suggest it could potentially interact with the hydrophobic binding sites of TTR.
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Benzofuran-based molecules have been identified as inhibitors of various protein kinases. The inhibitory mechanism typically involves the compound binding to the ATP-binding pocket of the kinase, competing with the natural substrate ATP and thereby blocking the phosphorylation of downstream target proteins. This interference with kinase signaling can disrupt cellular processes such as proliferation, survival, and migration. The specific kinases inhibited and the potency of inhibition are highly dependent on the substitution pattern of the benzofuran scaffold.
Enzyme Inhibitory Mechanisms (e.g., HDAC, Aromatase, Steroid Sulfatase, PDE4, InhA, EthR)
The versatile benzofuran scaffold has been utilized to design inhibitors for a range of enzymes implicated in various pathologies.
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anticancer agents. The mechanism of inhibition generally involves the benzofuran derivative chelating the zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity. This leads to hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes.
Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Benzofuran-based compounds have been synthesized and evaluated as aromatase inhibitors. These inhibitors are thought to bind to the active site of the enzyme, preventing the conversion of androgens to estrogens. The benzene (B151609) ring of the benzofuran component appears to be crucial for this enzyme binding.
Steroid Sulfatase (STS): STS is another enzyme involved in estrogen biosynthesis, hydrolyzing inactive steroid sulfates to their active forms. Inhibition of STS is a therapeutic strategy for estrogen-dependent cancers. Coumarin-based sulfamates, which share some structural similarities with benzofurans, have been shown to be potent STS inhibitors. The mechanism involves the inhibitor binding to the active site of STS, thereby blocking the production of active estrogens.
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). PDE4 inhibitors have anti-inflammatory effects and are used in the treatment of inflammatory diseases. While specific studies on This compound are lacking, the development of dual-pharmacology molecules combining PDE4 inhibition with other activities highlights the potential for benzofuran-like scaffolds in this area.
InhA and EthR: InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. EthR is a transcriptional repressor that regulates the expression of enzymes involved in the activation of the antitubercular drug ethionamide. While various heterocyclic compounds are being explored as inhibitors of InhA and EthR, specific data on This compound in this context is not currently available.
Elucidation of Cellular Pathway Modulation by Benzofuran Derivatives
The interaction of benzofuran derivatives with various molecular targets translates into the modulation of multiple cellular pathways. The primary consequence of tubulin polymerization inhibition is the disruption of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. This mitotic arrest can trigger the intrinsic apoptotic pathway, which is characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.
Furthermore, by inhibiting specific kinases, benzofuran derivatives can interfere with critical signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often hyperactivated in cancer and regulate cell proliferation, survival, and angiogenesis. The inhibition of enzymes like HDACs and aromatase directly impacts gene expression and hormonal signaling pathways, respectively. The cumulative effect of these molecular interactions is the inhibition of cancer cell growth, proliferation, and survival, highlighting the therapeutic potential of the benzofuran scaffold.
Potential Research Applications and Future Directions in Chemical Biology
Explorations in New Chemical Entity Discovery for Diverse Biological Activities (e.g., Anti-inflammatory, Antimicrobial, Anticancer, Anti-osteoporotic)
The 3-aroyl-2-alkylbenzofuran framework is a recurring motif in compounds screened for a multitude of biological effects. The unique arrangement of the electron-rich benzofuran (B130515) ring, the ketone linker, and the substituted phenyl group allows for diverse interactions with biological targets.
Anti-inflammatory Activity: Benzofuran derivatives have been investigated for their anti-inflammatory properties. nih.gov Research has shown that certain benzofuran-containing compounds can inhibit key inflammatory mediators. For instance, some derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which are key players in the inflammatory response. nih.gov Molecular docking studies have shown that benzofuran scaffolds can fit effectively within the COX-2 active site, interacting with key amino acid residues. nih.gov A study on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated significant reduction of pro-inflammatory cytokines like TNF-α and IL-1β in a lipopolysaccharide (LPS)-induced rat model, suggesting that benzoyl-containing structures can have potent anti-inflammatory effects. nih.gov
Antimicrobial Activity: The benzofuran scaffold is a cornerstone in the development of new antimicrobial agents to combat rising antibiotic resistance. nih.govresearchgate.net Derivatives of 2-methylbenzofuran (B1664563) have been synthesized and tested against various bacterial and fungal strains. nih.gov Studies on 3-benzofurancarboxylic acid derivatives showed activity against Gram-positive cocci such as Staphylococcus aureus and yeasts like Candida albicans. semanticscholar.org The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. biosynth.com The data below summarizes the minimum inhibitory concentration (MIC) for selected benzofuran derivatives against various microbes, illustrating the potential of this chemical class.
| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic Acid Derivatives | Gram-positive cocci (e.g., S. aureus) | 50 - 200 | semanticscholar.org |
| 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic Acid Derivatives | Candida strains | 100 | semanticscholar.org |
| Various 2-substituted-3-methylbenzofuran derivatives | Fungal and Bacterial Species | Significant Activity Reported | nih.gov |
Anticancer Activity: The development of benzofuran-based anticancer agents is a highly active area of research. rsc.orgresearchgate.net The scaffold is present in natural products with known cytotoxic activity and has been used to design synthetic analogs with improved potency and selectivity. bldpharm.com Derivatives containing the 2-benzoylbenzofuran and 3-methylbenzofuran (B1293835) structures have shown significant antiproliferative activity against a range of human cancer cell lines. nih.govsemanticscholar.orgumn.edu For example, a 3-methylbenzofuran derivative bearing a p-methoxy group demonstrated potent activity against the A549 lung cancer cell line. nih.gov The mechanisms of action are varied, with some compounds acting as tubulin polymerization inhibitors, thereby disrupting mitosis in cancer cells. nih.gov
| Compound Type / Name | Cancer Cell Line | Activity (IC50, µM) | Reference |
|---|---|---|---|
| Halogenated 3-methyl-1-benzofuran derivative | HL60 (Leukemia) | 0.1 | nih.gov |
| Halogenated 3-methyl-1-benzofuran derivative | K562 (Leukemia) | 5.0 | nih.gov |
| Combretastatin A-4 analogue (benzofuran core) | - | 0.43 | nih.gov |
| Piperazine substituted 2-benzoylbenzofuran (Compound 2.36) | Various (4T1, MCF7, etc.) | ~2 - 4 | umn.edu |
| 3-Benzoylbenzofuran derivative (Compound 4b) | HIV-1 CAP210 (Pseudovirus) | 0.12 | nih.gov |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2-positive breast cancer | 540 (0.54 mM) | ubaya.ac.id |
Anti-osteoporotic Activity: A promising and more recent application for benzofuran derivatives is in the treatment of osteoporosis, a disease characterized by an imbalance in bone remodeling. nih.govjst.go.jp Research has identified benzofuran scaffolds as potential orally active osteogenic (bone-forming) agents, a significant unmet need in current therapy. nih.govresearchgate.net Studies have shown that these compounds can promote osteoblast differentiation. nih.govjst.go.jp The mechanisms involve the upregulation of key signaling pathways, such as the bone morphogenetic protein (BMP) pathway, which is crucial for bone formation. nih.gov Specifically, some benzofuran derivatives act as potent inhibitors of cyclin-dependent kinase 8 (CDK8), an activity linked to their osteoblastogenic effects. nih.govjst.go.jpresearchgate.net For instance, the derivative 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) was found to increase femoral bone mineral density in preclinical models. nih.govjst.go.jpresearchgate.net
Advancements in Organic Synthesis Methodologies Utilizing Benzofuran Building Blocks
The utility of a chemical scaffold is intrinsically linked to the accessibility and versatility of its synthesis. The benzofuran core, and by extension 3-(4-Methoxybenzoyl)-2-methylbenzofuran, serves as a valuable building block in organic synthesis, with numerous methods developed for its construction and functionalization. umn.edu
Recent advances have focused on transition-metal-catalyzed reactions, which offer high efficiency and regioselectivity. nih.gov Palladium- and copper-based catalysts are frequently employed in coupling reactions, such as the Sonogashira coupling, to construct the benzofuran ring from simple precursors like o-iodophenols and terminal alkynes. nih.gov Other metals, including gold, silver, and nickel, have also been used to catalyze the formation of the benzofuran nucleus under various conditions. nih.gov
Classic reactions like the Rap-Stoermer condensation and Friedel-Crafts acylation remain relevant for creating specific substitution patterns, such as the 3-aroyl group found in the title compound. umn.edu For example, the aroylation of a 2-methylbenzofuran derivative with 4-methoxybenzoyl chloride is a direct route to this class of molecules. nih.gov Furthermore, innovative, modular synthesis methods are continuously being developed, allowing for the creation of highly complex and functionalized benzofurans from readily available starting materials through processes like substituent migration. scispace.com These synthetic advancements not only facilitate the production of specific target molecules like this compound but also enable the rapid generation of diverse chemical libraries for high-throughput screening. rsc.org
Contributions to Mechanistic Organic Chemistry through Benzofuran Reactivity Studies
The study of benzofuran reactivity provides fundamental insights into mechanistic organic chemistry. researchgate.net As an electron-rich aromatic system, the benzofuran ring readily undergoes electrophilic substitution reactions. The specific position of substitution is influenced by the electronic and steric effects of existing substituents on both the benzene (B151609) and furan (B31954) portions of the molecule.
Investigating the reactions of compounds like this compound helps elucidate these principles. For example, the Friedel-Crafts aroylation to install the 3-benzoyl group is a classic example of electrophilic aromatic substitution, and studying its regioselectivity provides data on the directing effects of the fused ring system. nih.gov The reactivity of the ketone in the benzoyl group and the methyl group at the 2-position also offers avenues for further chemical transformations. nih.gov Mechanistic studies on the formation of benzofurans and related structures, such as dibenzofurans, from various precursors using molecular orbital theory calculations, further contribute to a predictive understanding of reaction pathways, transition states, and product distributions. scispace.com The development of unexpected one-step syntheses, for instance under Wittig conditions, can challenge existing mechanistic paradigms and lead to the discovery of novel reaction pathways. researchgate.net
Development of Molecular Probes for Biological Research
The inherent photophysical properties of the benzofuran scaffold make it an attractive core for the development of molecular probes for biological research. scispace.com Many benzofuran derivatives exhibit fluorescence, often with high quantum yields and solvatochromic properties, where the emission wavelength shifts depending on the polarity of the environment. researchgate.net This sensitivity to the local environment makes them suitable for use as sensors and for imaging biological structures and processes.
Researchers have modulated the benzofuran structure by adding various electron-donating and electron-withdrawing groups to fine-tune its optical properties for specific applications, such as biological imaging. scispace.com For example, benzofuran-naphthyridine linked compounds have been shown to form fluorescent organic nanoparticles (FONs), which have different and potentially advantageous spectral features compared to the molecules in solution. semanticscholar.org The development of benzofuran-based probes that can selectively bind to proteins or other biomolecules allows for the visualization of these targets within cells, contributing to our understanding of cellular function and disease states. scispace.com
Emerging Research Areas for Benzofuran-Based Scaffolds in Chemical Biology
The versatility of the benzofuran scaffold ensures its continued relevance in emerging areas of chemical biology. One major trend is the design of multi-target drugs, particularly for complex multifactorial diseases like Alzheimer's. nih.gov Benzofuran derivatives are being synthesized and evaluated as inhibitors of multiple enzymes implicated in the disease cascade, such as cholinesterases and β-secretase. nih.gov
Another frontier is the application of benzofurans in materials science, where their electronic properties are harnessed to create organic light-emitting diodes (OLEDs) and other materials for organic electronics. nih.gov The continued exploration of natural products will likely uncover new benzofuran-containing molecules with novel biological activities, providing fresh starting points for drug discovery. rsc.org The fight against drug-resistant pathogens remains a critical challenge, and the benzofuran nucleus is an emerging scaffold for designing novel antimicrobial agents that can overcome existing resistance mechanisms. researchgate.net Finally, as highlighted previously, the development of benzofurans as the first generation of orally active bone-forming agents for osteoporosis represents a significant and exciting new direction in medicine. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 3-(4-Methoxybenzoyl)-2-methylbenzofuran, and what reaction conditions optimize yield?
The compound can be synthesized via Friedel-Crafts acylation , where 2-methylbenzofuran reacts with γ-methoxybenzoyl chloride in the presence of SnCl₄ as a Lewis acid. This method yields ~63% under anhydrous conditions at 0–5°C . Alternative routes include halogenation or phosphorylation of intermediates, as seen in benzofuran derivatives, though yields vary with reagent choice (e.g., POCl₃ vs. PCl₃) . Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm regioselectivity and purity.
Q. How is X-ray crystallography applied to determine the molecular structure of benzofuran derivatives like this compound?
SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, similar benzofuran derivatives are analyzed by diffracting single crystals at 100 K, with data collected using Mo-Kα radiation. Hydrogen bonding and π-π stacking interactions are mapped to validate molecular packing .
Q. What pharmacological activities are associated with benzofuran derivatives, and how are they preliminarily assessed?
Benzofurans exhibit antimicrobial , antitumor , and antiviral activities. Initial screening involves in vitro assays (e.g., bacterial growth inhibition, cytotoxicity against cancer cell lines). For instance, 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran showed activity against Staphylococcus aureus .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up this compound production?
Optimization strategies include:
- Temperature control : Lowering reaction temperatures (e.g., 0°C) minimizes side reactions in Friedel-Crafts acylation .
- Catalyst screening : Testing alternative Lewis acids (e.g., FeCl₃ vs. SnCl₄) to enhance regioselectivity .
- Purification methods : Using column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity fractions .
Q. How are crystallographic data contradictions resolved during structural refinement?
Discrepancies in thermal parameters or hydrogen atom positioning are addressed by:
- Iterative refinement cycles in SHELXL , adjusting weighting schemes and constraints .
- Validating against DFT-calculated geometries to identify outliers in bond angles or torsion angles .
Q. What methodologies are used to study structure-activity relationships (SAR) in benzofuran derivatives?
- Derivatization : Introducing substituents (e.g., sulfonyl, halogen) at positions 3 or 5 to modulate electronic effects. For example, 3-methylsulfinyl groups enhance antibacterial activity .
- Computational modeling : Docking studies (e.g., AutoDock) predict binding affinities to target enzymes like topoisomerase II .
Q. How do reaction mechanisms differ between Friedel-Crafts acylation and cross-coupling strategies for benzofuran functionalization?
- Friedel-Crafts : Proceeds via electrophilic acylation, favored by electron-rich aromatic rings. Mechanistic studies use kinetic isotope effects to confirm rate-determining steps .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for sp²-sp² bond formation. Comparative studies show higher functional group tolerance in cross-coupling .
Q. What analytical techniques are critical for detecting byproducts in benzofuran synthesis?
- HPLC-MS : Identifies low-abundance impurities (e.g., over-oxidized or dimerized byproducts).
- Tandem MS/MS : Fragmentation patterns distinguish isomeric byproducts .
- In situ FTIR : Monitors reaction progress by tracking carbonyl or C-O bond vibrations .
Methodological Notes
- Synthesis : Always conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Crystallography : Use TWINABS for data scaling if crystals exhibit twinning .
- Biological Assays : Include positive controls (e.g., ampicillin for antibacterial tests) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
